Monofluoromethyl Substitution Preserves PARG Inhibitor Potency While Increasing Human Microsomal Stability by 55%
In a head-to-head comparison of quinazolinedione PARG inhibitors, replacing the cyclopropyl-CH₃ group (compound 1) with the cyclopropyl-CH₂F group (compound 5, derived from the target sulfonyl chloride building block) maintained enzyme inhibitory potency at IC₅₀ = 0.02 µM while increasing human liver microsomal half-life from 53 minutes to 82 minutes—a 55% improvement [1]. Mouse microsomal half-life increased from 22 to 37 minutes (68% improvement). By contrast, the difluoromethyl analog (CHF₂) lost 16-fold potency (IC₅₀ = 0.32 µM), and the trifluoromethyl analog (CF₃) lost 180-fold potency (IC₅₀ = 3.6 µM), demonstrating that the monofluoromethyl group uniquely balances metabolic stability with target engagement [1]. The deuterated analog (CD₃) failed to improve stability (human T₁/₂ = 34 min), confirming the effect is electronic in nature.
| Evidence Dimension | Human liver microsomal half-life and PARG enzyme IC₅₀ |
|---|---|
| Target Compound Data | CH₂F analog (compound 5): IC₅₀ = 0.02 µM; Human microsome T₁/₂ = 82 min; Mouse microsome T₁/₂ = 37 min |
| Comparator Or Baseline | CH₃ analog (compound 1, non-fluorinated): IC₅₀ = 0.02 µM; Human microsome T₁/₂ = 53 min; Mouse microsome T₁/₂ = 22 min |
| Quantified Difference | Human T₁/₂ increased by 55% (53→82 min); Mouse T₁/₂ increased by 68% (22→37 min); Potency unchanged (IC₅₀ = 0.02 µM for both) |
| Conditions | Pooled human liver microsomes; PARG enzyme inhibition assay; Data from Bioorg Med Chem Lett 2019, Table 1 [1] |
Why This Matters
This evidence shows that the monofluoromethyl group—installed via the target sulfonyl chloride—is the only fluorination level that improves metabolic stability without sacrificing potency, making it the preferred choice for lead optimization where both PK and target engagement are critical.
- [1] Acton B, et al. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorg Med Chem Lett. 2019;29(4):560–562. DOI: 10.1016/j.bmcl.2018.12.066. View Source
